5-methoxymethyl-1-(2/'-deoxylyxofuranosyl)uracil 5-methoxymethyl-1-(2/'-deoxylyxofuranosyl)uracil
Brand Name: Vulcanchem
CAS No.: 104639-39-6
VCID: VC0009939
InChI: InChI=1S/C11H16N2O6/c1-18-5-6-3-13(11(17)12-10(6)16)9-2-7(15)8(4-14)19-9/h3,7-9,14-15H,2,4-5H2,1H3,(H,12,16,17)/t7-,8-,9+/m1/s1
SMILES: COCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Molecular Formula: C11H16N2O6
Molecular Weight: 272.25 g/mol

5-methoxymethyl-1-(2/'-deoxylyxofuranosyl)uracil

CAS No.: 104639-39-6

Main Products

VCID: VC0009939

Molecular Formula: C11H16N2O6

Molecular Weight: 272.25 g/mol

5-methoxymethyl-1-(2/'-deoxylyxofuranosyl)uracil - 104639-39-6

CAS No. 104639-39-6
Product Name 5-methoxymethyl-1-(2/'-deoxylyxofuranosyl)uracil
Molecular Formula C11H16N2O6
Molecular Weight 272.25 g/mol
IUPAC Name 1-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione
Standard InChI InChI=1S/C11H16N2O6/c1-18-5-6-3-13(11(17)12-10(6)16)9-2-7(15)8(4-14)19-9/h3,7-9,14-15H,2,4-5H2,1H3,(H,12,16,17)/t7-,8-,9+/m1/s1
Standard InChIKey RSMISTTWWXJOOG-HLTSFMKQSA-N
Isomeric SMILES COCC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@H](O2)CO)O
SMILES COCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Canonical SMILES COCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Synonyms 5-methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil
MMdLU
PubChem Compound 128617
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator